molecular formula C16H13F3N4O2S B4961384 N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide

N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide

Cat. No. B4961384
M. Wt: 382.4 g/mol
InChI Key: KXQPWPGNIOWTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various types of cancer. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. TAK-659 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.

Mechanism of Action

TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that is involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and enhances the activity of immune cells that can target and destroy cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and has a long half-life in the body. TAK-659 has also been shown to have a good safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the advantages of using TAK-659 in lab experiments is its high potency and specificity for BTK inhibition. This allows researchers to study the role of BTK in various biological processes and diseases. However, one limitation of using TAK-659 is its cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B cells and other immune cells. Another potential application is in the development of combination therapies for cancer, where TAK-659 could be used in conjunction with other cancer treatments to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential side effects.

Synthesis Methods

The synthesis method of TAK-659 involves a series of chemical reactions. The starting material for the synthesis is 3-(trifluoromethyl)benzaldehyde, which is converted to an intermediate compound, 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid. This intermediate compound is then reacted with benzenesulfonyl chloride to obtain the final product, TAK-659.

properties

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c17-16(18,19)13-6-4-5-12(9-13)10-23-11-20-15(21-23)22-26(24,25)14-7-2-1-3-8-14/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPWPGNIOWTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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